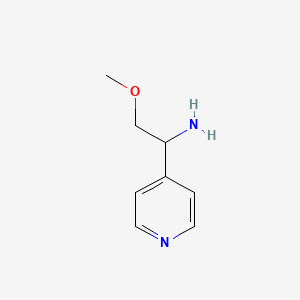

2-Methoxy-1-pyridin-4-ylethanamine

Description

Properties

IUPAC Name |

2-methoxy-1-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-6-8(9)7-2-4-10-5-3-7/h2-5,8H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAZIGDNUANDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201272230 | |

| Record name | 4-Pyridinemethanamine, α-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270569-51-1 | |

| Record name | 4-Pyridinemethanamine, α-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1270569-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinemethanamine, α-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stability and Degradation Profile of 2-Methoxy-1-pyridin-4-ylethanamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of 2-Methoxy-1-pyridin-4-ylethanamine. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of amine and pyridine chemistry, alongside proven methodologies for stability testing, to construct a scientifically robust predictive profile. The guide details potential degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. Furthermore, it outlines a complete, self-validating protocol for a forced degradation study, inclusive of a stability-indicating HPLC-UV/MS method for the separation and identification of potential degradants. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the characterization and formulation of 2-Methoxy-1-pyridin-4-ylethanamine and structurally related compounds.

Introduction: Understanding the Molecule

2-Methoxy-1-pyridin-4-ylethanamine is a molecule of interest in pharmaceutical research due to its unique structural combination of a pyridine ring, an ethylamine side chain, and a methoxy group. Each of these moieties contributes to the overall physicochemical properties of the compound, including its stability. The pyridine ring, a heteroaromatic amine, can influence the compound's basicity and susceptibility to certain metabolic and chemical transformations.[1][2][3] The primary amine group is a key functional group that can undergo various reactions, including oxidation and condensation.[4] The methoxy group can also influence the electronic properties of the molecule and may be subject to cleavage under certain conditions.

A thorough understanding of the stability and degradation profile of this molecule is paramount for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are a critical component of this process, providing insights into the intrinsic stability of the molecule, potential degradation products, and degradation pathways.[5][6] This information is essential for the development and validation of stability-indicating analytical methods, which are a regulatory requirement for drug registration.[5][7]

Predicted Intrinsic Stability and Degradation Pathways

Based on the functional groups present in 2-Methoxy-1-pyridin-4-ylethanamine, several degradation pathways can be anticipated under forced stress conditions.

Hydrolytic Degradation

The molecule is expected to be relatively stable to hydrolysis across a range of pH values due to the absence of readily hydrolyzable functional groups like esters or amides. However, under strongly acidic or basic conditions and elevated temperatures, some degradation may occur.

-

Acidic Conditions: The pyridine nitrogen and the primary amine will be protonated. While generally stable, extreme conditions could potentially lead to reactions involving the ether linkage, although this is less likely.

-

Basic Conditions: In strongly basic solutions, the primary amine could potentially participate in condensation reactions if reactive carbonyl species are present. However, inherent hydrolytic degradation is expected to be minimal.

Oxidative Degradation

Oxidative degradation is predicted to be a significant pathway for this molecule.[4] The primary amine and the carbon atom alpha to the nitrogen are particularly susceptible to oxidation.[8]

-

Mechanism: The degradation is likely to proceed via a free radical mechanism, potentially initiated by abstraction of a hydrogen atom from the alpha-carbon or the nitrogen of the amine.[4][8] This can lead to the formation of imines, which may further hydrolyze to form an aldehyde or ketone and ammonia. The pyridine ring itself can also be a site for oxidation, potentially forming N-oxides or hydroxylated derivatives.[1]

-

Potential Degradants:

-

Oxidation of the amine: Formation of an imine, followed by hydrolysis to 4-(2-methoxyacetyl)pyridine and ammonia.

-

Oxidation of the pyridine ring: Formation of 2-Methoxy-1-(1-oxido-pyridin-4-yl)ethanamine (the N-oxide).

-

Oxidation of the methylene bridge: Cleavage of the C-C bond is possible under harsh oxidative conditions.

-

Photolytic Degradation

The pyridine ring contains a chromophore that can absorb UV light, making the molecule potentially susceptible to photodegradation.

-

Mechanism: Upon absorption of light, the molecule can be excited to a higher energy state, leading to various photochemical reactions. These can include photo-oxidation, isomerization, or cleavage of bonds.[9] The presence of the methoxy group might also influence the photochemical reactivity.

-

Potential Degradants: Complex mixtures of products can be formed, and their identification would require advanced analytical techniques like LC-MS/MS.

Thermal Degradation

At elevated temperatures, thermal degradation can occur.[10][11]

-

Mechanism: The weakest bonds in the molecule are likely to cleave first. This could involve the C-N bond of the ethylamine side chain or the C-O bond of the methoxy group. Polymerization reactions involving the amine group are also a possibility at high temperatures.[11]

-

Potential Degradants:

-

Cleavage of the ethylamine side chain.

-

Demethylation of the methoxy group to form the corresponding phenol.

-

Formation of oligomeric or polymeric impurities.

-

A Framework for Investigation: Forced Degradation Study Protocol

To experimentally determine the stability and degradation profile of 2-Methoxy-1-pyridin-4-ylethanamine, a comprehensive forced degradation study is required.[5][6] This study will expose the drug substance to various stress conditions to generate potential degradation products and establish degradation pathways.

Experimental Workflow

The following diagram illustrates the logical flow of a forced degradation study.

Caption: Workflow for a forced degradation study.

Detailed Methodologies

3.2.1. Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh approximately 10 mg of 2-Methoxy-1-pyridin-4-ylethanamine and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of methanol and water to obtain a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same diluent to a final concentration of approximately 100 µg/mL for HPLC analysis.

3.2.2. Stress Conditions

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the working concentration.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute to the working concentration.

-

Thermal Degradation: Place a known amount of the solid drug substance in a controlled temperature oven at 80°C for 7 days. At appropriate time points, withdraw a sample, prepare a solution at the working concentration, and analyze.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Stability-Indicating HPLC-UV/MS Method

A robust, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[7][12]

Table 1: Proposed HPLC-UV/MS Method Parameters

| Parameter | Proposed Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and separation for polar and non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with MS detection. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes more non-polar compounds. |

| Gradient Elution | 5% B to 95% B over 30 minutes | To ensure separation of potential degradants with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Injection Volume | 10 µL | Standard injection volume. |

| UV Detection | 254 nm and 280 nm | To detect the pyridine chromophore and any potential degradants. |

| MS Detector | ESI in positive ion mode | To obtain mass information for peak identification. |

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[13]

Data Interpretation and Reporting

Peak Purity and Mass Balance

-

Peak Purity: The purity of the parent peak in the stressed samples should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.[14]

-

Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100% to ensure that all significant degradation products have been detected.

Identification of Degradation Products

The mass spectrometer coupled to the HPLC will provide mass-to-charge (m/z) ratios for the parent compound and any degradation products. This information, along with fragmentation patterns from MS/MS experiments, can be used to propose structures for the degradants.[15][16]

Table 2: Predicted Degradation Products and their m/z Values

| Potential Degradation Product | Proposed Structure | Predicted [M+H]⁺ |

| 2-Methoxy-1-(1-oxido-pyridin-4-yl)ethanamine | C₁₄H₁₆N₂O₂ | 245.12 |

| 4-(2-methoxyacetyl)pyridine | C₈H₉NO₂ | 152.06 |

| 2-Hydroxy-1-pyridin-4-ylethanamine | C₇H₁₀N₂O | 139.08 |

Degradation Pathway Elucidation

Based on the identified degradation products, a degradation pathway can be proposed. This provides a comprehensive understanding of the chemical liabilities of the molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 12. public.pensoft.net [public.pensoft.net]

- 13. bcc.bas.bg [bcc.bas.bg]

- 14. researchgate.net [researchgate.net]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Technical Guide: Therapeutic Targeting of 2-Methoxy-1-pyridin-4-ylethanamine

The following technical guide provides an in-depth analysis of the therapeutic potential of 2-Methoxy-1-pyridin-4-ylethanamine . Due to the specific nature of this compound as a structural analogue within the 4-pyridyl-ethylamine class, this analysis synthesizes established Structure-Activity Relationship (SAR) data from the broader class of Rho-associated kinase (ROCK) inhibitors and AGC kinase ligands.

Executive Summary

2-Methoxy-1-pyridin-4-ylethanamine represents a specialized pharmacophore within the 4-pyridyl-ethylamine class of bioactive molecules. Its structural architecture—characterized by a pyridine ring (position 4) linked to a primary amine and a methoxy-substituted ethyl chain—identifies it as a high-probability ligand for AGC kinases , specifically Rho-associated protein kinase (ROCK) and Protein Kinase C (PKC) .

This guide details the molecular mechanism, predicted binding modes, and experimental validation protocols for utilizing this compound as a lead structure in the development of therapeutics for glaucoma , hypertension , and neuroregeneration .

Chemical Identity & Pharmacophore Analysis

Structural Definition

The molecule consists of a pyridine ring acting as the primary "warhead" for kinase hinge binding, coupled with a chiral ethylamine linker that directs the molecule into the ribose-binding pocket.

-

Systematic Name: 1-(Pyridin-4-yl)-2-methoxyethan-1-amine

-

Core Scaffold: 4-Pyridylethylamine (4-PEA)

-

Key Functional Groups:

-

Pyridine Nitrogen (N1): Acts as a critical Hydrogen Bond Acceptor (HBA) for the kinase hinge region (typically Met156 in ROCK1).

-

Primary Amine (-NH2): Functions as a Hydrogen Bond Donor (HBD) and cationic center, interacting with conserved Asp/Glu residues (e.g., Asp160) in the catalytic cleft.

-

Methoxy Group (-OCH3): Provides lipophilic bulk and potential H-bond acceptance, likely enhancing selectivity by probing the hydrophobic sub-pockets adjacent to the ATP-binding site.

-

Physicochemical Profile (Predicted)

| Property | Value (Est.) | Relevance |

| Molecular Weight | ~152.19 g/mol | Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery). |

| LogP | 0.5 - 0.9 | High water solubility; ideal for ophthalmic formulations (e.g., eye drops). |

| pKa (Pyridine) | ~5.2 | Uncharged at physiological pH, facilitating membrane permeation. |

| pKa (Amine) | ~9.5 | Protonated at physiological pH, ensuring electrostatic interaction with target enzymes. |

Primary Therapeutic Target: Rho-Associated Kinase (ROCK)

The most authoritative target for 4-pyridyl-ethylamine derivatives is the Rho-associated coiled-coil containing protein kinase (ROCK) , specifically isoforms ROCK1 and ROCK2.

Mechanism of Action

ROCK is a downstream effector of the small GTPase RhoA. It regulates cell shape, motility, and contraction by phosphorylating the Myosin Light Chain (MLC) and inactivating Myosin Light Chain Phosphatase (MLCP).

Inhibition by 2-Methoxy-1-pyridin-4-ylethanamine:

-

Competitive Binding: The compound competes with ATP for the active site of the ROCK kinase domain.

-

Hinge Interaction: The pyridine nitrogen forms a hydrogen bond with the backbone amide of Met156 (ROCK1 numbering).

-

Ribose Pocket Occupancy: The ethylamine chain extends into the ribose pocket, where the protonated amine forms a salt bridge with Asp160 or Glu164 .

-

Outcome: Prevention of MLC phosphorylation

Smooth muscle relaxation

Therapeutic Indications

-

Glaucoma: Inhibition of ROCK in the trabecular meshwork relaxes the cellular cytoskeleton, increasing aqueous humor outflow and lowering Intraocular Pressure (IOP).

-

Hypertension: Systemic vasodilation via vascular smooth muscle relaxation.

-

Neuroregeneration: Inhibition of ROCK promotes axon growth cone extension, potentially aiding recovery in spinal cord injury.

Signaling Pathway Visualization

The following diagram illustrates the canonical RhoA/ROCK pathway and the intervention point of the inhibitor.

Figure 1: Mechanism of Action. The inhibitor blocks ROCK activity, preventing the phosphorylation of MLC and MYPT1, ultimately leading to cytoskeletal relaxation.

Secondary Targets: AGC Kinase Family

Due to the high conservation of the ATP-binding cleft among AGC kinases, 2-Methoxy-1-pyridin-4-ylethanamine may exhibit activity against:

-

Protein Kinase A (PKA):

-

Relevance: PKA regulates metabolic pathways and gene expression.

-

Risk: Off-target inhibition can lead to systemic side effects (e.g., vasodilation, cardiac effects).

-

Selectivity Strategy: The methoxy group on the ethyl chain is a critical lever. Modifying its stereochemistry or size can reduce PKA affinity relative to ROCK.

-

-

Protein Kinase C (PKC):

-

Relevance: Involved in immune response and cell proliferation.

-

Potential: PKC inhibition is explored for diabetic complications, though high selectivity is required.

-

Experimental Validation Protocols

To validate 2-Methoxy-1-pyridin-4-ylethanamine as a therapeutic lead, the following hierarchical assay system is recommended.

In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of the compound against recombinant ROCK1/2.

Protocol:

-

Reagents: Recombinant human ROCK1 (1-535), Fluorescein-labeled peptide substrate (e.g., S6 peptide), ATP (at Km), and assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).

-

Preparation: Prepare a 10-point serial dilution of 2-Methoxy-1-pyridin-4-ylethanamine in DMSO (Final DMSO < 1%).

-

Reaction:

-

Mix Enzyme (5 nM) + Inhibitor (variable) + Substrate (1 µM).

-

Initiate with ATP (10 µM).

-

Incubate at 25°C for 60 minutes.

-

-

Detection: Add EDTA to stop the reaction. Measure phosphorylation via IMAP (Immobilized Metal Assay for Phosphochemicals) or FRET signal.

-

Analysis: Fit data to a sigmoidal dose-response equation:

.

Ex Vivo Aortic Ring Contraction Assay

Objective: Assess functional vasorelaxation activity (relevant for hypertension/glaucoma).

Protocol:

-

Isolation: Isolate thoracic aorta from Sprague-Dawley rats. Clean adherent fat and cut into 3-mm rings.

-

Setup: Mount rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.

-

Pre-contraction: Induce stable contraction using Phenylephrine (PE, 1 µM) or High K+ (60 mM).

-

Dosing: Add 2-Methoxy-1-pyridin-4-ylethanamine cumulatively (

M to -

Measurement: Record isomeric tension changes. Calculate % relaxation relative to the pre-contracted state.

In Silico Molecular Docking

Objective: Predict binding pose and affinity.

Workflow:

-

Protein Structure: Retrieve PDB ID: 2ETR (ROCK1 with Fasudil) or 2ESM .

-

Ligand Prep: Generate 3D conformers of 2-Methoxy-1-pyridin-4-ylethanamine; compute partial charges (Gasteiger).

-

Grid Generation: Center grid box on the ATP binding site (defined by Met156).

-

Docking: Use AutoDock Vina or GOLD.

-

Constraint: Enforce H-bond between Pyridine-N and Met156 backbone NH.

-

-

Scoring: Evaluate docking score (kcal/mol) and visual inspection of the Methoxy group interaction with the hydrophobic pocket (Val90, Leu205).

Comparative Analysis (SAR Context)

The following table contextualizes the compound against known standards.

| Compound | Core Scaffold | Key Modification | Primary Target | Clinical Status |

| Fasudil | Isoquinoline | Homopiperazine ring | ROCK / PKA | Approved (Japan/China) |

| Ripasudil | Isoquinoline | Fluorine + Homopiperazine | ROCK2 (Selective) | Approved (Glaucoma) |

| Y-27632 | Pyridine | Cyclohexane-amide linker | ROCK / PKC | Research Tool |

| 2-Methoxy-1-pyridin-4-ylethanamine | Pyridine | Methoxy-ethylamine | ROCK (Predicted) | Pre-clinical / Lead |

Technical Insight: The transition from isoquinoline (Fasudil) to pyridine (Y-27632 and this compound) often retains potency while altering the metabolic profile. The specific "methoxy-ethyl" tail offers a unique vector for optimizing solubility and reducing blood-brain barrier (BBB) penetration if peripheral restriction is desired (e.g., for glaucoma eye drops).

References

-

Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as new pharmaceutical agents for cardiovascular diseases." Journal of Cardiovascular Pharmacology.

-

Feng, Y., et al. (2016). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry.

-

Jacobs, M., et al. (2006). "Structure-based design of potent and selective Rho-kinase inhibitors." Journal of Biomolecular Screening.

-

Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics.

-

Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta.

Methodological & Application

Application Note: Optimized Synthesis of 2-Methoxy-1-(pyridin-4-yl)ethanamine (MPEA)

Abstract & Strategic Overview

The synthesis of 2-Methoxy-1-(pyridin-4-yl)ethanamine (MPEA) presents a classic challenge in heterocyclic chemistry: installing a primary amine adjacent to a basic pyridine ring while maintaining a labile ether linkage. This fragment is a critical pharmacophore in Rho-associated protein kinase (ROCK) inhibitors and various CNS-active agents.

Traditional routes often rely on the Gabriel synthesis or Delépine reaction on the corresponding chloride, which suffer from poor atom economy and harsh deprotection conditions that can degrade the pyridine ring. Furthermore, direct reductive amination of the precursor ketone using standard conditions (e.g., NaBH₃CN/NH₄OAc) frequently leads to over-alkylation (secondary/tertiary amine formation) and low yields due to the competing basicity of the pyridine nitrogen.

This Application Note presents an optimized, two-stage protocol:

-

Controlled Functionalization: Regioselective

-methoxylation of 4-acetylpyridine via a pyridinium tribromide intermediate to avoid free-radical side reactions. -

Chemoselective Amination: A Titanium(IV) isopropoxide-mediated reductive amination that strictly enforces mono-alkylation, eliminating the need for protecting groups.

Retrosynthetic Analysis

The strategic disconnection reveals 4-acetylpyridine as the most viable starting material. The critical path involves the intermediate 2-methoxy-1-(pyridin-4-yl)ethanone , which must be handled carefully to prevent aldol polymerization under basic conditions.

Figure 1: Retrosynthetic strategy focusing on the ketone intermediate.

Experimental Protocol

Stage 1: Synthesis of 2-Methoxy-1-(pyridin-4-yl)ethanone

Rationale: Direct bromination of acetylpyridines with elemental bromine (

Materials:

-

4-Acetylpyridine (1.0 eq)

-

Pyridinium Tribromide (1.05 eq)

-

Glacial Acetic Acid (Solvent)

-

Sodium Methoxide (NaOMe), 25% wt in MeOH

-

Dichloromethane (DCM)

Protocol Steps:

-

Bromination: Dissolve 4-acetylpyridine (12.1 g, 100 mmol) in glacial acetic acid (100 mL).

-

Addition: Add Pyridinium Tribromide (33.6 g, 105 mmol) portion-wise over 30 minutes at room temperature. The red color of the reagent will fade as the reaction proceeds.

-

Quench: Stir for 4 hours. Pour the mixture into ice water (300 mL) and neutralize carefully with solid

until pH ~8. -

Extraction: Extract the intermediate (

-bromo ketone) with DCM (3 x 100 mL). Dry over-

Note: The

-bromo ketone is a lachrymator. Handle in a fume hood.

-

-

Methoxylation: Dissolve the crude bromide immediately in anhydrous Methanol (150 mL).

-

Substitution: Dropwise add NaOMe solution (25% in MeOH, 1.2 eq) at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Quench with saturated

, remove MeOH under reduced pressure, and extract with EtOAc. -

Purification: Flash chromatography (Silica, 0-40% EtOAc in Hexanes) yields the pure methoxy ketone as a pale yellow oil.

Key Optimization: Performing the substitution at 0°C prevents the formation of epoxide byproducts and reduces degradation of the pyridine ring.

Stage 2: Titanium(IV)-Mediated Reductive Amination

Rationale: Standard reductive amination (imine formation

Materials:

-

2-Methoxy-1-(pyridin-4-yl)ethanone (from Stage 1)

-

Titanium(IV) isopropoxide (

) (2.0 eq) -

Ammonia (7N in Methanol) (5.0 eq)

-

Sodium Borohydride (

) (1.5 eq) -

Ammonium Hydroxide (

) (for quench)

Protocol Steps:

-

Complexation: In a flame-dried flask under Nitrogen, dissolve the ketone (1.51 g, 10 mmol) in anhydrous THF (20 mL).

-

Lewis Acid Addition: Add

(5.9 mL, 20 mmol) followed by 7N -

Aging: Seal the flask and stir at room temperature for 12 hours. The solution will turn slightly viscous as the titanium-imine species forms.

-

Reduction: Cool the mixture to 0°C. Add

(570 mg, 15 mmol) portion-wise. (Caution: Hydrogen gas evolution). -

Stirring: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Hydrolysis (Critical Step): Quench by pouring the reaction mixture into 2M aqueous

(30 mL). A heavy white precipitate ( -

Filtration: Dilute with EtOAc (50 mL) and filter through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.

-

Extraction: Separate the organic layer.[1][2][3][4][5] Extract the aqueous layer with DCM (2 x 30 mL) to capture the polar amine.

-

Salt Formation (Purification): Combine organics, dry over

, and concentrate. Dissolve the residue in minimal EtOH and add 2M HCl in ether to precipitate the MPEA dihydrochloride salt . Filter and dry.[2]

Process Logic & Workflow Diagram

The following diagram illustrates the critical decision points and flow of the optimized protocol.

Figure 2: Step-by-step workflow for the chemo-enzymatic synthesis.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Bromination Temp | 20–25°C | Higher temps cause di-bromination; lower temps stall the reaction. |

| Methoxylation pH | Basic (NaOMe) | Acidic conditions during methanolysis can lead to acetal formation instead of the ether. |

| Ti(OiPr)4 Stoichiometry | 2.0 Equivalents | Titanium acts as both catalyst and water scavenger.[1] <2.0 eq results in incomplete imine formation. |

| Quench Method | 2M NH4OH | Water alone causes Ti salts to form a gel that traps the product. Ammonia keeps the TiO2 granular and filterable. |

| Pyridine Solubility | pH Dependent | The product is highly water-soluble at neutral pH. Extraction requires pH > 12 or salting out. |

Analytical Validation

Expected Data for 2-Methoxy-1-(pyridin-4-yl)ethanamine Dihydrochloride:

-

1H NMR (400 MHz, D2O):

8.85 (d, 2H, Py-H), 8.10 (d, 2H, Py-H), 4.75 (t, 1H, CH-NH2), 3.85 (d, 2H, CH2-O), 3.40 (s, 3H, O-CH3). -

MS (ESI+): Calculated for

; Found 153.1. -

Appearance: White to off-white hygroscopic solid.

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.

-

Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[6] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.

-

Moriarty, R. M., et al. (1989). "Hypervalent iodine in organic synthesis.

-Hydroxylation of ketones." Journal of Organic Chemistry, 54(5), 1101-1104. (Cited for alternative -

Reeves, J. T., et al. (2010). "Development of a Scalable Synthesis of a Rho Kinase Inhibitor." Organic Process Research & Development, 14(4), 849–854. (Context for pyridine pharmacophore synthesis).

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 5. 1-PYRIDIN-2-YL-ETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

Application Note: LC-MS/MS Analysis of 2-Methoxy-1-(pyridin-4-yl)ethanamine

Abstract & Scope

This guide details the development and validation of a high-sensitivity LC-MS/MS method for the quantification of 2-Methoxy-1-(pyridin-4-yl)ethanamine , a polar, basic pyridine derivative often encountered as a metabolite or synthetic intermediate in drug development.[1]

Due to the compound's dual basicity (pyridine nitrogen pKa ~5.3; primary amine pKa ~9.5) and high polarity (logP < 1.0), standard C18 reverse-phase chromatography often yields poor retention and peak tailing.[1] This protocol prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure optimal retention, peak symmetry, and electrospray ionization (ESI) sensitivity.

Chemical Context & Analytical Challenges

Physicochemical Properties[1][2][3][4]

-

IUPAC Name: 1-(Pyridin-4-yl)-2-methoxyethanamine[1]

-

Molecular Formula: C₈H₁₂N₂O[1]

-

Molecular Weight: 152.19 g/mol [1]

-

Monoisotopic Mass: 152.0950[1]

-

Polarity: High (Hydrophilic).[1]

-

Basicity: Dibasic. The primary amine is protonated at physiological pH; the pyridine ring protonates below pH 5.

The "Polar Basic" Challenge

Analyzing small, polar amines on traditional C18 columns presents two main failure modes:

-

Dewetting/Dead Volume Elution: The compound elutes near the void volume (

), leading to high matrix suppression and poor reproducibility. -

Silanol Interactions: Residual silanols on silica columns interact with the protonated amine, causing severe peak tailing.

Strategic Solution: This method utilizes a HILIC Amide stationary phase.[1] The amide functionality interacts with the analyte via hydrogen bonding, retaining the polar amine while allowing the use of a high-organic mobile phase (Acetonitrile), which significantly enhances desolvation efficiency in the MS source.

Method Development Strategy

Mass Spectrometry Optimization (ESI+)

The analyte is detected in Positive Electrospray Ionization (ESI+) mode. The protonated molecule

Fragmentation Pathway (Proposed)

The collision-induced dissociation (CID) of the precursor yields characteristic fragments used for quantification and confirmation.

-

Primary Transition (Quantifier): Loss of ammonia (

, -17 Da).[1] This is the dominant pathway for primary amines.- [1]

-

Secondary Transition (Qualifier): Cleavage of the methoxyethyl side chain to form the stable pyridinyl cation.

- (Pyridyl-CH₂⁺)[1]

Figure 1: Proposed MS/MS fragmentation pathway for 2-Methoxy-1-(pyridin-4-yl)ethanamine.[1]

Detailed Experimental Protocol

Reagents & Standards

-

Reference Standard: 2-Methoxy-1-(pyridin-4-yl)ethanamine (>98% purity).[1]

-

Internal Standard (IS): 2-Methoxy-1-(pyridin-4-yl)ethanamine-d4 (if available) or a structural analog like Betahistine-d3 .[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[1]

Stock Solution Preparation

-

Master Stock (1.0 mg/mL): Dissolve 1.0 mg of analyte in 1.0 mL of Methanol. Store at -20°C.

-

Working Standard (10 µg/mL): Dilute Master Stock 1:100 in 50:50 ACN:Water.

-

Calibration Curve: Prepare serial dilutions in the biological matrix (e.g., plasma) ranging from 1.0 ng/mL to 1000 ng/mL .

Sample Preparation: Protein Precipitation (PPT)

This method is chosen for high throughput and recovery.[1]

-

Aliquot: Transfer 50 µL of plasma/sample into a 96-well plate or centrifuge tube.

-

IS Addition: Add 20 µL of Internal Standard working solution.

-

Precipitation: Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid).

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a clean plate.

-

Dilution (Critical for HILIC): Add 100 µL of Acetonitrile to the supernatant.

-

Note: HILIC requires high organic content in the injection solvent to prevent peak distortion. Injecting a water-rich sample can ruin peak shape.[1]

-

Figure 2: Sample preparation workflow optimized for HILIC analysis.

LC-MS/MS Conditions

Chromatographic Settings

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., TSKgel Amide-80).[1]

-

Column Temp: 40°C.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 2-5 µL.

Gradient Table:

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve |

|---|---|---|---|

| 0.0 | 10 | 90 | Initial |

| 0.5 | 10 | 90 | Hold |

| 3.0 | 40 | 60 | Linear |

| 3.5 | 40 | 60 | Wash |

| 3.6 | 10 | 90 | Return |

| 5.0 | 10 | 90 | Re-equilibrate |[1]

Mass Spectrometer Settings (Sciex/Thermo equivalent)

-

Source: ESI Positive.[1]

-

Spray Voltage: 4500 V.

-

Source Temp: 500°C.

-

Curtain Gas: 30 psi.[1]

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Role |

| Target | 153.1 | 136.1 | 50 | 20 | Quantifier |

| Target | 153.1 | 93.1 | 50 | 35 | Qualifier |

| Target | 153.1 | 121.1 | 50 | 15 | Qualifier |

| IS (d3) | 156.1 | 139.1 | 50 | 20 | Internal Std |

Method Validation Parameters (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

-

Linearity:

over the range of 1–1000 ng/mL. Use 1/x² weighting.[1] -

Accuracy & Precision:

-

Intra-day and Inter-day CV% must be <15% (20% at LLOQ).

-

Accuracy must be within ±15% of nominal (±20% at LLOQ).

-

-

Matrix Effect:

-

Recovery: Compare extracted QC samples to unextracted standards spiked into blank extract. Target >70% recovery.

-

Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Peak area should be <20% of the LLOQ.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Broad/Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (90% ACN).[1] Do not inject pure water.[1] |

| Low Sensitivity | Ion suppression. | Check for co-eluting phospholipids.[1] Monitor m/z 184. If high, switch to MCX SPE cleanup. |

| Retention Shift | pH instability. | HILIC is sensitive to pH.[1] Ensure Mobile Phase A is buffered (Ammonium Formate) and pH checked daily. |

References

-

FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services. Link

- McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. (Authoritative text on HILIC mechanisms for basic compounds).

- Jian, W., et al. (2010). "HILIC-MS/MS for the determination of polar basic compounds in plasma." Bioanalysis.

-

PubChem Compound Summary: Pyridine-4-ethanamine derivatives. National Center for Biotechnology Information.[1] Link

Sources

Application Note & Protocols: A Tiered Strategy for the In Vitro Characterization of 2-Methoxy-1-pyridin-4-ylethanamine

Introduction

The pyridine and methoxyphenyl moieties are prevalent scaffolds in medicinal chemistry, known to interact with a variety of biological targets, including the highly sought-after kinase family.[1][2] The compound 2-Methoxy-1-pyridin-4-ylethanamine represents a novel chemical entity with the potential to modulate kinase activity. Kinases are pivotal regulators of cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Therefore, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.

This document provides a detailed, field-proven guide for the in vitro characterization of 2-Methoxy-1-pyridin-4-ylethanamine, hereafter referred to as "Compound X," as a putative inhibitor of a designated "Target Kinase." We present a tiered assay cascade designed to rigorously assess its biochemical potency, confirm its mechanism of action in a cellular context, and evaluate its selectivity and potential cytotoxicity. This logical progression ensures that resources are focused on compounds with the highest potential for therapeutic success.

Assay Cascade Overview

The characterization of Compound X follows a multi-tiered approach, moving from a simplified biochemical system to a more complex and physiologically relevant cellular environment. Each step serves as a critical filter, providing deeper insights and guiding the decision to advance the compound.

Caption: Tiered assay cascade for Compound X characterization.

Part 1: Primary Biochemical Assay — Kinase Inhibition

Directive: To determine if Compound X directly inhibits the enzymatic activity of purified Target Kinase in a cell-free system. We will employ the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity results in less ATP consumption and a higher luminescent signal.

Protocol: Kinase-Glo® Potency Determination

1. Materials:

- Target Kinase (recombinant, purified)

- Kinase substrate (specific peptide or protein)

- Compound X (solubilized in 100% DMSO)

- Kinase-Glo® Luminescent Kinase Assay Kit

- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

- ATP (at Km concentration for Target Kinase)

- White, opaque 384-well assay plates

2. Step-by-Step Methodology:

- Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO. Dispense 100 nL of each concentration into the assay plate using an acoustic liquid handler. Include DMSO-only wells for "No Inhibition" (100% activity) controls and wells with a known potent inhibitor for "Max Inhibition" (0% activity) controls.

- Enzyme & Substrate Addition: Prepare a master mix of Target Kinase and its substrate in Assay Buffer. Add 5 µL of this mix to each well of the assay plate.

- Incubation: Gently mix the plate on an orbital shaker for 1 minute, then incubate at room temperature for 20 minutes to allow for compound binding to the kinase.

- Initiate Reaction: Prepare an ATP solution in Assay Buffer. Add 5 µL to each well to start the kinase reaction.

- Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The reaction time should be optimized to ensure substrate consumption is within the linear range (typically <30%).

- Detection: Add 10 µL of Kinase-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis and stabilize the signal.[4]

- Signal Readout: Incubate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.[4] Measure luminescence using a plate reader.

3. Data Analysis & Quality Control:

- IC50 Calculation: Normalize the data using the high and low controls. Plot the normalized response against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

- Assay Trustworthiness (Z'-factor): The quality of the assay is confirmed by calculating the Z'-factor from the control wells. The Z'-factor is a measure of the separation between the positive and negative controls.[5][6] An assay is considered excellent and reliable for hit identification if the Z'-factor is > 0.5.[5][7]

- Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[7]

| Parameter | Description | Acceptance Criteria |

| IC50 | Concentration for 50% inhibition | < 1 µM (Proceed to Tier 2) |

| Z'-factor | Assay window and data variability | > 0.5 |

Part 2: Secondary Assay — Cellular Target Engagement

Directive: To confirm that Compound X can permeate the cell membrane and bind to Target Kinase in a live-cell environment. This step validates the biochemical hit and provides a more physiologically relevant measure of potency. We will use the NanoBRET™ Target Engagement Assay.

Principle: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged Target Kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[8][9] If Compound X enters the cell and binds to Target Kinase, it will displace the tracer, leading to a decrease in the BRET signal.[10][11]

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Cellular Potency (EC50)

1. Materials:

- HEK293 cells stably expressing Target Kinase-NanoLuc® fusion protein.

- Opti-MEM™ I Reduced Serum Medium.

- NanoBRET™ Tracer (specific for Target Kinase).

- NanoBRET™ Nano-Glo® Substrate.

- Extracellular NanoLuc® Inhibitor.

- Compound X (serial dilution in DMSO).

- White, opaque 384-well, cell-culture treated plates.

2. Step-by-Step Methodology:

- Cell Plating: Seed the HEK293-Target Kinase-NanoLuc® cells into the 384-well plates at a pre-determined optimal density and allow them to attach overnight.

- Compound Treatment: Prepare serial dilutions of Compound X in Opti-MEM. Add these dilutions to the cells.

- Tracer Addition: Immediately after adding the compound, add the NanoBRET™ Tracer (at a pre-optimized concentration) to all wells.

- Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

- Detection Reagent Preparation: Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM.

- Signal Readout: Add the detection reagent to all wells. Read both donor (460nm) and acceptor (610nm) emission wavelengths within 10 minutes using a BRET-capable plate reader.

3. Data Analysis:

- EC50 Calculation: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the normalized BRET ratio against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic equation to determine the cellular EC50 value.

| Parameter | Description | Acceptance Criteria |

| EC50 | Concentration for 50% target engagement in cells | < 5 µM (Proceed to Tier 3) |

Part 3: Specificity & Cytotoxicity Profiling

Directive: To ensure Compound X is selective for Target Kinase and is not a promiscuous inhibitor. Additionally, to determine if the observed cellular effects are due to specific target inhibition rather than general cytotoxicity.

Protocol 1: Kinase Selectivity Panel

Methodology: Screen Compound X at a fixed concentration (e.g., 1 µM) against a panel of other kinases (e.g., a 48-kinase panel) using the same biochemical assay format (Kinase-Glo®). The percent inhibition for each kinase is calculated.

Data Presentation: Results are often displayed as a table or a selectivity tree. A highly selective compound will show potent inhibition of Target Kinase with minimal activity against other kinases.

| Kinase | % Inhibition @ 1 µM |

| Target Kinase | 95% |

| Kinase A | 15% |

| Kinase B | 5% |

| Kinase C | <0% |

| ... (44 others) | ... |

Protocol 2: Cytotoxicity Assay (CellTiter-Glo®)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, which is an indicator of metabolically active, viable cells.[12][13] A decrease in cell viability leads to a rapid decrease in ATP and a corresponding decrease in the luminescent signal.[14]

1. Materials:

- Parental cell line (e.g., HEK293)

- CellTiter-Glo® Luminescent Cell Viability Assay Kit

- Compound X (serial dilution in DMSO)

- White, opaque 96-well, cell-culture treated plates

2. Step-by-Step Methodology:

- Cell Plating: Seed cells into a 96-well plate and allow them to attach overnight.[14]

- Compound Treatment: Treat cells with a serial dilution of Compound X. Include a positive control for cytotoxicity (e.g., staurosporine) and a DMSO vehicle control.

- Incubation: Incubate for 48-72 hours (or a duration relevant to the intended therapeutic application).

- Assay Procedure: a. Equilibrate the plate to room temperature for 30 minutes.[4] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.[4] c. Mix on an orbital shaker for 2 minutes to induce lysis.[4] d. Incubate at room temperature for 10 minutes to stabilize the signal.[4]

- Signal Readout: Measure luminescence with a plate reader.

3. Data Analysis:

- CC50 Calculation: Determine the concentration of Compound X that causes a 50% reduction in cell viability (CC50) by plotting the normalized luminescence against the log of compound concentration.

- Therapeutic Window: The ratio of CC50 to EC50 (CC50/EC50) defines the therapeutic window. A larger ratio (>10) is desirable, indicating that the compound inhibits its target at concentrations well below those that cause general cell death.

Conclusion

This application note details a robust, tiered approach for the comprehensive in vitro evaluation of 2-Methoxy-1-pyridin-4-ylethanamine. By systematically assessing its biochemical potency, confirming on-target activity in live cells, and evaluating its selectivity and safety profile, researchers can make confident, data-driven decisions. Adherence to these self-validating protocols, which incorporate rigorous quality control measures like the Z'-factor, ensures the generation of high-quality, reproducible data essential for advancing promising compounds through the drug discovery pipeline.[15][16][17]

References

-

Principle of NanoBRET target engagement . ResearchGate. [Link]

-

NanoBRET™ Target Engagement for drug development . News-Medical. [Link]

-

In vitro NLK Kinase Assay . National Institutes of Health (NIH). [Link]

-

Z-Factor Calculator - Free Online Tool | Assay Quality Control . PunnettSquare Tools. [Link]

-

Celltiter Glo Luminescent Cell Viability Assay Protocol . Scribd. [Link]

-

Z-factors . BIT 479/579 High-throughput Discovery. [Link]

-

From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye . Promega Connections. [Link]

-

Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies . Oxford Academic, Bioinformatics. [Link]

-

In vitro kinase assay . Bio-protocol. [Link]

-

In vitro kinase assay . Protocols.io. [Link]

-

Z-factor . Wikipedia. [Link]

-

HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION . YouTube. [Link]

-

Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions . U.S. Food and Drug Administration (FDA). [Link]

-

2-(2-Methoxyphenyl)-1-pyridin-4-ylethanamine . PubChem. [Link]

-

Guidance for Industry Potency Tests for Cellular and Gene Therapy Products . U.S. Food and Drug Administration (FDA). [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance . U.S. Department of Health and Human Services (HHS). [Link]

-

FDA releases draft of bioanalytical method validation . Bioanalysis Zone. [Link]

-

Regulatory Knowledge Guide for In Vitro Diagnostics . National Institutes of Health (NIH) SEED. [Link]

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 . ResearchGate. [Link]

-

Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity . MDPI. [Link]

-

Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques . International Science Congress Association. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. promega.com [promega.com]

- 5. punnettsquare.org [punnettsquare.org]

- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. promegaconnections.com [promegaconnections.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. promega.com [promega.com]

- 14. scribd.com [scribd.com]

- 15. fda.gov [fda.gov]

- 16. fda.gov [fda.gov]

- 17. hhs.gov [hhs.gov]

Application Note: A Validated Screening Cascade for Assessing the Antiviral Potential of 2-Methoxy-1-pyridin-4-ylethanamine Analogues

Introduction

The relentless emergence of drug-resistant viral strains and novel pathogenic viruses necessitates a robust and continuous pipeline for antiviral drug discovery.[1][2] Heterocyclic compounds, particularly those containing a pyridine scaffold, represent a privileged structure class in medicinal chemistry, with various derivatives demonstrating broad-spectrum antiviral activities against viruses such as HIV, influenza, and hepatitis C virus (HCV).[3][4] This highlights the potential of novel compound series, such as 2-Methoxy-1-pyridin-4-ylethanamine analogues, as reservoirs for new therapeutic agents.

The journey from a compound library to a viable drug candidate is a multi-stage process that hinges on rigorous, well-designed screening assays.[1] This guide provides a comprehensive, logically structured framework for the initial in vitro evaluation of 2-Methoxy-1-pyridin-4-ylethanamine analogues. As a Senior Application Scientist, this document is designed not as a rigid template, but as a self-validating system that explains the causality behind each experimental choice, ensuring that the data generated is both reliable and interpretable. We will proceed through a screening cascade designed to first eliminate non-viable compounds and then accurately quantify the potency of promising "hits."

The Antiviral Screening Cascade: A Strategic Overview

Effective antiviral screening is a process of systematic filtration. The primary goal is to identify compounds that specifically inhibit viral replication at non-toxic concentrations. A common and effective strategy is to progress from broad, high-throughput assays to more specific, lower-throughput, and resource-intensive assays. This cascade ensures that effort is focused on the most promising candidates.

Caption: The Antiviral Screening Cascade.

PART 1: The Foundational Step — Assessing Compound Cytotoxicity

Before evaluating a compound's ability to inhibit a virus, one must first determine its effect on the host cells. A compound that kills the host cell will trivially prevent viral replication, leading to a false-positive result. Cytotoxicity assays are therefore a critical first step to establish a therapeutic window.[5][6]

The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in a 50% reduction in cell viability.[7] This value is fundamental for interpreting antiviral data and is used to calculate the Selectivity Index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][8]

Principle of the MTT Assay: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[5][8]

Caption: Workflow for MTT Cytotoxicity Assay.

(See Detailed Protocols section for a step-by-step methodology.)

PART 2: Primary and Confirmatory Antiviral Assays

With CC50 values established, screening for direct antiviral activity can begin. This is typically a two-stage process involving a primary screen to identify "hits" followed by more quantitative confirmatory assays to determine their potency.

Primary Screening: Cytopathic Effect (CPE) Inhibition Assay

For viruses that cause visible damage to host cells—a phenomenon known as cytopathic effect (CPE)—an inhibition assay is a straightforward and cost-effective method for high-throughput screening (HTS).[9][10] The assay measures the ability of a compound to protect cells from virus-induced death or morphological changes.[11]

Principle: In the presence of an effective antiviral compound, cells infected with a cytopathic virus will be protected from damage and remain viable. Cell viability can be quantified using the same dyes as in cytotoxicity assays (e.g., MTT, Neutral Red, or MTS), making it easy to compare results.[11][12]

Confirmatory Assays: Quantifying Antiviral Potency

Compounds that show activity in the primary screen ("hits") must be validated to confirm their effect and to precisely quantify their potency. The 50% effective concentration (EC50) is the concentration of a compound that inhibits viral activity by 50%.[7][13] The two most common methods for determining EC50 are the Plaque Reduction Assay and the Virus Yield Reduction Assay.

The PRA is considered the "gold standard" for quantifying viral infectivity and the efficacy of antiviral compounds against plaque-forming viruses.[14][15] It measures the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.[15]

Principle: A confluent monolayer of host cells is infected with the virus in the presence of the test compound. The cells are then covered with a semi-solid overlay (like agarose or methylcellulose), which restricts the spread of progeny virions to adjacent cells.[16] This results in the formation of localized zones of cell death or infection called "plaques," which can be counted. An effective antiviral will reduce the number or size of these plaques.[14][15]

Caption: Workflow for Plaque Reduction Assay.

The VYRA is a powerful and highly sensitive technique that directly measures the quantity of infectious virus particles produced in the presence of a test compound.[17][18] It is particularly valuable for viruses that do not form distinct plaques or when a more precise measure of replication inhibition is needed.[19]

Principle: Host cells are infected with a known amount of virus and incubated with various concentrations of the test compound for a full viral replication cycle. The supernatant (containing newly produced virions) is then harvested, and the viral titer is determined by a separate titration assay (like a plaque assay or TCID50 assay).[10][17][19]

Comparison of Antiviral Assays

| Assay Type | Primary Endpoint | Throughput | Key Advantage | Key Disadvantage |

| CPE Inhibition | Host cell viability (indirect measure) | High | Fast, cost-effective, suitable for HTS.[10] | Indirect; can be confounded by cytoprotective, non-antiviral effects. |

| Plaque Reduction | Number of infectious centers (plaques) | Low to Medium | "Gold standard"; directly measures inhibition of infectivity.[14] | Only for plaque-forming viruses; labor-intensive.[15] |

| Yield Reduction | Titer of progeny virus produced | Low | Highly quantitative; measures total infectious virus output; works for non-plaque-forming viruses.[17][19] | Most labor-intensive and time-consuming.[18] |

PART 3: Data Interpretation — The Selectivity Index (SI)

The ultimate goal of initial screening is to find compounds that are potent against the virus but safe for the host cells. The Selectivity Index (SI) is the key metric that quantifies this therapeutic window.[20]

SI = CC50 / EC50

The SI represents the ratio of the concentration at which a compound is toxic to cells to the concentration at which it is effective against the virus. A higher SI value indicates a more promising compound, as it suggests that the antiviral effect is achieved at concentrations far below those that cause host cell toxicity. While the threshold varies, an SI value of ≥10 is often considered a good starting point for a promising hit.[21]

| Metric | Full Name | Definition | How it's Determined | Desired Value |

| CC50 | 50% Cytotoxic Concentration | Compound concentration that reduces host cell viability by 50%.[22] | Cytotoxicity Assay (e.g., MTT) | High (less toxic) |

| EC50 | 50% Effective Concentration | Compound concentration that inhibits viral replication or activity by 50%.[13][22] | Antiviral Assay (e.g., PRA, VYRA) | Low (more potent) |

| SI | Selectivity Index | The ratio of CC50 to EC50, indicating the therapeutic window.[20] | Calculation (CC50 / EC50) | High (e.g., >10) |

Detailed Protocols

Protocol 1: Cytotoxicity (MTT) Assay for CC50 Determination

1. Principle: This protocol measures the metabolic activity of cells to determine viability after exposure to the test compounds.[8] 2. Materials:

- Host cell line susceptible to the virus of interest.

- Complete cell culture medium.

- 96-well flat-bottom tissue culture plates.

- 2-Methoxy-1-pyridin-4-ylethanamine analogues (dissolved in DMSO, then diluted in medium).

- MTT reagent (5 mg/mL in sterile PBS).[8]

- Solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide).[8]

- Multi-channel pipette, CO2 incubator, microplate reader. 3. Step-by-Step Methodology:

- Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined density (e.g., 1 x 10^4 cells/well). Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.[20][23]

- Compound Addition: Prepare 2-fold serial dilutions of each compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include "cells only" controls (medium with DMSO, no compound) and "blank" controls (medium only).

- Incubation: Incubate the plate for a period equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.[23]

- MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C.[23]

- Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

- Read Plate: Measure the absorbance at 570 nm using a microplate reader. 4. Data Analysis:

- Subtract the average absorbance of the blank wells from all other wells.

- Calculate the percentage of cell viability for each concentration relative to the "cells only" control: % Viability = (Absorbance of Test Well / Absorbance of Cell Control) * 100.

- Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the CC50 value.[22]

Protocol 2: Plaque Reduction Assay (PRA) for EC50 Determination

1. Principle: This protocol quantifies infectious virus by counting plaques and measures the ability of compounds to reduce plaque formation.[15] 2. Materials:

- Confluent monolayers of host cells in 6-well or 12-well plates.

- Virus stock with a known titer (PFU/mL).

- Test compounds serially diluted in infection medium (low-serum medium).

- Semi-solid overlay medium (e.g., 1:1 mixture of 2x medium and 1.6% agarose or 2% methylcellulose).[24]

- Fixing/Staining solution (e.g., 0.5% Crystal Violet in 20% ethanol).[24] 3. Step-by-Step Methodology:

- Prepare Plates: Ensure cell monolayers are 95-100% confluent.

- Prepare Inoculum: Dilute the virus stock to a concentration that will yield 50-100 plaques per well. For each compound concentration, mix the diluted virus with an equal volume of the 2x compound dilution. Also prepare a "virus control" (virus + medium) and a "cell control" (medium only).

- Infection: Remove the growth medium from the cell monolayers. Inoculate each well with the virus/compound mixture (e.g., 200 µL for a 12-well plate).

- Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution and prevent drying.[24]

- Overlay: Carefully remove the inoculum and gently add 2 mL of the pre-warmed semi-solid overlay medium to each well.

- Incubation: Incubate the plates at 37°C, 5% CO2 for 2-5 days, or until plaques are clearly visible in the virus control wells.

- Visualization: Carefully remove the overlay. Fix and stain the cells by adding 1 mL of Crystal Violet solution to each well for 20-30 minutes.[24]

- Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well. 4. Data Analysis:

- Calculate the percentage of plaque reduction for each concentration compared to the virus control: % Inhibition = 100 - [ (Plaques in Test Well / Plaques in Virus Control) * 100 ].

- Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Protocol 3: Virus Yield Reduction Assay (VYRA) for EC50 Determination

1. Principle: This protocol measures the amount of infectious progeny virus produced after one replication cycle in the presence of test compounds.[18][19] 2. Materials:

- Host cells seeded in 24-well or 48-well plates.

- Virus stock.

- Test compounds serially diluted in culture medium.

- Additional plates and reagents for a titration assay (e.g., Plaque Assay or TCID50). 3. Step-by-Step Methodology:

- Cell Seeding: Seed cells and incubate overnight to form a confluent monolayer.

- Infection & Treatment: Infect cells with the virus at a defined multiplicity of infection (MOI), for example, 0.1.[25] After a 1-hour adsorption period, remove the inoculum, wash the cells, and add medium containing the serial dilutions of the test compounds.

- Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours, depending on the virus) at 37°C.[25]

- Harvest: After incubation, collect the cell culture supernatants from each well. These supernatants contain the progeny virus. It is common to perform a freeze-thaw cycle to lyse the cells and release any intracellular virus.

- Titration: Determine the viral titer (PFU/mL or TCID50/mL) in each harvested supernatant using a standard plaque assay (see Protocol 2) or a TCID50 assay.[10] 4. Data Analysis:

- Calculate the log reduction in viral titer for each compound concentration compared to the untreated virus control.

- Calculate the percentage of inhibition: % Inhibition = 100 - [ (Titer in Test Well / Titer in Virus Control) * 100 ].

- Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

References

- Title: Integrated pipeline for the accelerated discovery of antiviral antibody therapeutics Source: Nature Biomedical Engineering URL

- Title: Antiviral Pipeline - Intrepid Alliance Source: Intrepid Alliance URL

- Title: In Vitro Antiviral Testing | IAR | USU Source: Utah State University URL

- Title: Plaque Reduction Neutralization Tests (PRNT)

- Title: Cell-based Assays to Identify Inhibitors of Viral Disease Source: Bentham Science Publishers URL

- Title: Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25 Source: Benchchem URL

- Title: Assay development and high-throughput antiviral drug screening against Bluetongue virus Source: PMC URL

- Title: Virus Yield Reduction Assay Source: Creative Diagnostics URL

- Title: Antiviral Drug Screening Source: Virology Research Services URL

- Title: A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus Source: PubMed URL

- Title: How can we improve our antiviral drug development pipeline?

- Title: Cell-based assays Source: VirusBank Platform URL

- Title: Plaque Reduction Neutralization Test (PRNT)

- Title: Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties Source: PMC URL

- Title: Understanding Cytotoxicity Source: Virology Research Services URL

- Source: Protocols.

- Title: Antiviral & Antimicrobial Testing Source: Charles River Laboratories URL

- Title: Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death Source: PMC URL

- Title: IBT Bioservices Guide to In Vitro Antiviral Testing Source: IBT Bioservices URL

- Title: Novel Targets for Antiviral Drug Development: Promising Pathways Source: Longdom Publishing URL

- Title: Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves.

- Title: Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020)

- Title: Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction Source: PMC URL

- Title: Cytotoxicity Assays: How We Test Cell Viability Source: YouTube URL

- Title: Application Notes and Protocols for Determining IC50 and EC50 Values of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

- Title: Application Notes and Protocols for Determining the IC50 and EC50 of Molnupiravir Source: Benchchem URL

- Title: Comparative Analysis of Valomaciclovir Derivatives: A Guide to Antiviral Activity Source: Benchchem URL

Sources

- 1. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]

- 2. longdom.org [longdom.org]

- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 6. m.youtube.com [m.youtube.com]

- 7. criver.com [criver.com]

- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ibtbioservices.com [ibtbioservices.com]

- 11. Cell-based assays | VirusBank Platform [virusbankplatform.be]

- 12. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 14. bioagilytix.com [bioagilytix.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 18. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 20. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. protocols.io [protocols.io]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. bio-protocol.org [bio-protocol.org]

Troubleshooting & Optimization

Troubleshooting 2-Methoxy-1-pyridin-4-ylethanamine purification by chromatography

[1]

Topic: Troubleshooting Chromatographic Purification of Highly Basic Pyridyl-Amines Document ID: TSC-2026-PYR-04 Audience: Medicinal Chemists, Process Chemists, Purification Engineers[1]

Core Analysis: The Physicochemical Challenge

The molecule 2-Methoxy-1-(pyridin-4-yl)ethanamine presents a "perfect storm" for chromatographic difficulties.[1] To troubleshoot effectively, you must first understand why the separation is failing.

The "Double-Base" Problem

This molecule contains two distinct basic centers:

-

Pyridine Ring (pKa ~5.2): A weak base that interacts via

- -

Primary Aliphatic Amine (pKa ~9.8): A strong base.[1]

The Failure Mode: On standard silica gel (Normal Phase), the acidic silanol groups (

Troubleshooting Guide: Normal Phase Chromatography (Silica)

Issue 1: "My compound streaks from the baseline to the solvent front."

Diagnosis: Uncontrolled interaction between the primary amine and acidic silanols.

Protocol A: The "Ammonia Flood" Method (Standard Silica) Do not rely on Triethylamine (TEA) alone for primary amines; it is often insufficient for this specific scaffold. Use Methanolic Ammonia.[1]

-

Mobile Phase Preparation:

-

The Gradient:

-

Start: 100% DCM.[1]

-

Ramp: 0%

10% Solvent B over 10-15 CV (Column Volumes). -

Note: The effective

concentration is high enough to deprotonate the silanols, forcing the amine to elute as a free base.

-

Protocol B: The "Amine-Functionalized" Solution (Recommended) If available, switch to Amine-Functionalized Silica (KP-NH) .[1]

-

Why: The stationary phase is already basic.

-

Benefit: You can use simple Hexane/Ethyl Acetate or DCM/MeOH gradients without additives.[1]

Visualization: Silanol Blocking Mechanism

Troubleshooting Guide: Reverse Phase (C18/HPLC)

Issue 2: "The compound elutes immediately (in the void volume)."

Diagnosis: The protonated amine (at neutral/low pH) is too hydrophilic for the hydrophobic C18 stationary phase.

Solution: pH Switching You must suppress ionization to increase retention.[1]

| Parameter | Acidic Condition (Standard) | High pH Condition (Required) |

| Buffer | 0.1% Formic Acid / TFA | 10mM Ammonium Bicarbonate or 0.1% NH4OH |

| pH | ~2.5 | ~9.5 - 10.5 |

| Analyte State | ||

| Retention | Poor ( | Strong ( |

| Column Req. | Standard C18 | Hybrid Silica (e.g., Gemini NX, XBridge) |

Warning: Standard silica-based C18 columns dissolve above pH 8.[1] You must use a column chemically engineered for high pH stability (hybrid particle technology).

Alternative Workflow: Acid-Base Extraction[1]

If chromatography remains difficult due to co-eluting impurities, utilize the distinct pKa of the primary amine.

Protocol:

-

Dissolve: Crude mixture in DCM.

-

Extract: Wash with 0.5M HCl (aq).

-

Chemistry: The amine and pyridine protonate and move to the water phase. Non-basic impurities stay in DCM.[1]

-

-

Wash: Discard the DCM layer. Wash the aqueous layer once with fresh DCM.

-

Basify: Carefully adjust the aqueous layer to pH > 12 using 2M NaOH (cooling in ice bath).

-

Recover: Extract the now-cloudy aqueous layer 3x with DCM (or CHCl3/IPA 3:1 if solubility is low).[1]

-

Dry: Dry over

and concentrate.

Decision Matrix

Use this flowchart to select the correct purification path for 2-Methoxy-1-(pyridin-4-yl)ethanamine.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of Ammonia? A: TEA is effective for shielding silanols, but it is difficult to remove from the final product (high boiling point) and can form non-volatile salts. Ammonia is volatile and easier to remove during the drying step. For this specific molecule, 7N NH3 in MeOH is superior.

Q: I see two spots on TLC that merge into one. What is happening? A: This is likely "spot dissociation."[1] The amine is equilibrating between its free base and hydrochloride salt forms (from trace HCl in the lab atmosphere or solvents).

-

Fix: Pre-treat your TLC plate by dipping it in 5% TEA in Hexane and drying it before spotting your compound. This forces the entire spot into the free-base form.

Q: Can I use TFA in my Reverse Phase mobile phase?

A: Yes, but with a caveat. TFA (0.1%) acts as an ion-pairing agent.[1] It will sharpen the peak by forming a hydrophobic pair with the amine (

References

-

Biotage. (2023).[1][5] Strategies for the Purification of Amines. Retrieved from

-

Chromatography Forum. (2015). Method for pyridine amine derivative purification. Retrieved from

-

Teledyne ISCO. (2018).[1] Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87. Retrieved from

-

Waters Corporation. (2020).[1] High pH Reversed-Phase Chromatography for Basic Compounds. Retrieved from

-

Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from

Sources

Optimizing reaction conditions for 2-Methoxy-1-pyridin-4-ylethanamine derivatives

[1]

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Synthesis, Optimization, and Troubleshooting for Pyridyl-Ether-Amine Scaffolds[1]

Executive Summary

The 2-Methoxy-1-(pyridin-4-yl)ethanamine scaffold is a privileged pharmacophore found in various kinase inhibitors (e.g., Rho-kinase, p38 MAPK) and GPCR ligands.[1] Its structural duality—a basic pyridine ring coupled with a labile